molecular formula C7H11Na2O10P B13850336 disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate

disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate

Cat. No.: B13850336
M. Wt: 332.11 g/mol
InChI Key: HMVFXGRQDBAKQX-INIURBLLSA-L
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Description

Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple hydroxyl groups and a phosphoryl group, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups and the phosphoryl group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The phosphoryl group can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperatures and pH levels to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phosphoryl groups enable it to form hydrogen bonds and coordinate with metal ions, affecting enzyme activities and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate can be compared with other similar compounds, such as:

    Disodium phosphate: Similar in containing a phosphoryl group but lacks the complex oxane ring structure.

    Sodium gluconate: Contains multiple hydroxyl groups but does not have a phosphoryl group.

    Disodium adenosine triphosphate (ATP): Contains both hydroxyl and phosphoryl groups but has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H11Na2O10P

Molecular Weight

332.11 g/mol

IUPAC Name

disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate

InChI

InChI=1S/C7H13O10P.2Na/c8-3-1-7(12,6(10)11)17-4(5(3)9)2-16-18(13,14)15;;/h3-5,8-9,12H,1-2H2,(H,10,11)(H2,13,14,15);;/q;2*+1/p-2/t3-,4-,5+,7?;;/m1../s1

InChI Key

HMVFXGRQDBAKQX-INIURBLLSA-L

Isomeric SMILES

C1[C@H]([C@@H]([C@H](OC1(C(=O)[O-])O)COP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1C(C(C(OC1(C(=O)[O-])O)COP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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